METRIBUZIN-DESAMINO

Descripción general

Descripción

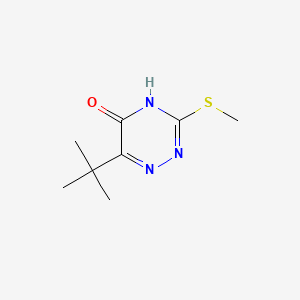

METRIBUZIN-DESAMINO is a heterocyclic compound that belongs to the triazine family This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms

Aplicaciones Científicas De Investigación

Environmental Behavior and Degradation

Metribuzin is known for its persistence in the environment, where it can degrade into several metabolites, including metribuzin-desamino. Understanding the degradation pathways is crucial for assessing its environmental impact.

- Degradation Pathways : Metribuzin can undergo microbial degradation to form this compound, diketo-metribuzin (DK), and desamino-diketo-metribuzin (DADK). The half-life of metribuzin varies significantly depending on environmental conditions: it is moderately persistent under aerobic conditions (40-106 days) and highly persistent under anaerobic conditions (112-439 days) . Photodegradation also plays a role, particularly in surface waters and topsoil exposed to sunlight .

- Biodegradation Studies : Research has shown that this compound can be effectively degraded by specific bacterial consortia. For example, a study demonstrated that immobilizing metribuzin-degrading bacteria on biochar significantly enhanced the degradation rates of metribuzin and its metabolites, including DA . This suggests potential applications in bioremediation strategies for contaminated soils.

Soil Health and Microbial Communities

The application of metribuzin can have profound effects on soil health and microbial diversity.

- Impact on Soil Microbial Communities : Metribuzin application has been shown to alter the composition of soil bacterial communities negatively. However, augmenting soil with biochar-immobilized bacterial consortia can help restore these communities while enhancing the degradation of metribuzin and its metabolites .

- Case Studies : In microcosm experiments, soils treated with biochar-immobilized bacteria exhibited significantly higher degradation rates of metribuzin compared to untreated soils. For instance, degradation rates improved from 9.60% in untreated soils to 42.07% with biochar augmentation .

Analytical Methods for Detection

Accurate detection and quantification of this compound in environmental samples are essential for monitoring its presence and assessing ecological risks.

- Analytical Techniques : Liquid Chromatography Electrospray Ionization Mass Spectrometry (LC/ESI/MS/MS) is commonly employed to analyze groundwater samples for metribuzin and its metabolites, including DA. This method allows for sensitive detection at low concentrations (reporting limit of 0.05 ppb) .

- Retention Times and Calibration : A recent study provided detailed retention times and calibration equations for the detection of DA alongside other metabolites . This information is crucial for developing reliable monitoring protocols.

Risk Assessment and Regulatory Considerations

The use of metribuzin and its metabolites raises concerns regarding their ecological impact, particularly on non-target species.

- Ecotoxicological Studies : Risk assessments indicate that while acute risks to certain bird species exist due to metribuzin application, these risks can be mitigated through proper management practices such as buffer zones .

- Regulatory Frameworks : Various regulatory bodies have established guidelines concerning the acceptable levels of metribuzin residues in drinking water and agricultural products, emphasizing the need for continuous monitoring .

Mecanismo De Acción

Target of Action

Metribuzin-Desamino, also known as Metribuzin da, Metribuzin-DA, Deaminometribuzin, Deaminated sencor, or 1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)-, is a major metabolite of the herbicide Metribuzin . The primary targets of this compound are the weeds in various crops . It is used to control annual grass and broad-leaved weeds .

Mode of Action

This compound acts by inhibiting photosynthesis in the target weeds . It disrupts photosystem II, which is an essential component of the photosynthetic process . This disruption prevents the weeds from converting light energy into chemical energy, leading to their death .

Biochemical Pathways

The action of this compound affects the photosynthetic pathway in the target weeds . By disrupting photosystem II, it prevents the conversion of light energy into chemical energy, a crucial step in the photosynthetic process . This disruption leads to the death of the weeds, thereby preventing them from competing with the crops for resources .

Pharmacokinetics

This compound exhibits high water solubility, high to very high soil mobility, and low to moderate persistence in soil . These properties influence its absorption, distribution, metabolism, and excretion (ADME) in the environment . The high water solubility and soil mobility allow this compound to be readily taken up by the target weeds .

Result of Action

The result of this compound’s action is the death of the target weeds . By inhibiting photosynthesis, this compound starves the weeds of the chemical energy they need to grow and reproduce . This leads to the death of the weeds, thereby reducing competition for resources with the crops .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors . Its high water solubility and soil mobility mean that it can be easily transported in the environment, potentially affecting non-target organisms . Therefore, while this compound is an effective herbicide, its use must be carefully managed to minimize potential environmental impacts .

Análisis Bioquímico

Biochemical Properties

Metribuzin-Desamino interacts with various enzymes and proteins. For instance, it has been found to interact with glutathione reductase 2 from Arabidopsis thaliana . The interaction between this compound and this enzyme is believed to be mainly driven by hydrogen bonding and van der Waals forces .

Cellular Effects

This compound and its parent compound Metribuzin have been detected in plants, indicating that they can be absorbed and translocated within plant cells . The presence of these compounds can have various effects on cellular processes, although specific details on the effects of this compound on cell signaling pathways, gene expression, and cellular metabolism are currently limited.

Molecular Mechanism

Metribuzin, the parent compound, is known to inhibit photosynthesis by binding to the D1 quinone protein of the photosystem II (PSII) in the chloroplast, preventing electron transport necessary for the conversion of light to energy . It is possible that this compound may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in one study, bean plants were grown in soil treated with Metribuzin and collected after 23 days. At the end of the assay, only 11% of the initial concentration of Metribuzin remained in the soil, indicating degradation over time .

Dosage Effects in Animal Models

Specific information on the dosage effects of this compound in animal models is currently limited. Metribuzin, the parent compound, has been studied for its toxicological effects. It has been found that the acceptable daily intake (ADI) for Metribuzin is 0.013 mg/kg body weight per day .

Metabolic Pathways

This compound is one of the major metabolites formed when Metribuzin is degraded in the environment . The other major metabolites include diketo-metribuzin and desamino-diketo-metribuzin

Transport and Distribution

This compound, due to its high water solubility and soil mobility, can be transported and distributed within cells and tissues

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of METRIBUZIN-DESAMINO typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a nitrile compound, followed by cyclization in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

METRIBUZIN-DESAMINO can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The hydrogen atoms on the triazine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine ring.

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Triazin-5(2H)-one: Lacks the 6-(1,1-dimethylethyl) and 3-(methylthio) groups, resulting in different chemical properties.

1,3,5-Triazine: A different isomer with distinct reactivity and applications.

2,4-Diamino-6-(1,1-dimethylethyl)-1,3,5-triazine: Contains amino groups instead of the methylthio group.

Uniqueness

METRIBUZIN-DESAMINO is unique due to the presence of both the 1,1-dimethylethyl and methylthio groups. These substituents confer specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Actividad Biológica

Metribuzin-desamino (DA-metribuzin) is a significant metabolite of the herbicide metribuzin, primarily used for weed control in various crops. Understanding its biological activity is crucial for assessing environmental impacts, human health risks, and its behavior in ecosystems. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of this compound.

Overview of Metribuzin and Its Metabolites

Metribuzin is a selective herbicide belonging to the triazine family, which acts by inhibiting photosynthesis in plants. Upon degradation, it produces several metabolites, including desamino-metribuzin, diketo-metribuzin, and desamino-diketo-metribuzin. Among these, desamino-metribuzin has garnered attention due to its potential ecological and toxicological effects.

Toxicological Profile

- Acute Toxicity : Studies indicate that metribuzin exhibits low acute toxicity with a No Observed Adverse Effect Level (NOAEL) of 2 mg/kg body weight based on neurotoxic effects observed in animal models . However, specific data on DA-metribuzin's acute toxicity remains limited.

- Chronic Effects : Long-term exposure studies have shown that metribuzin does not significantly increase tumor incidence in laboratory animals . However, concerns regarding its potential endocrine-disrupting properties have been raised, particularly regarding thyroid hormone levels in developing organisms .

- Genotoxicity : Research indicates mixed results concerning the genotoxic potential of metribuzin and its metabolites. While some studies have shown significant DNA damage in amphibian models exposed to metribuzin , others reported no significant effects in bacterial assays .

- Immunotoxicity : Available studies suggest that specific immunotoxic effects are not evident from metribuzin exposure . However, further investigation into DA-metribuzin's immunotoxic potential is warranted.

Biodegradation

Metribuzin and its metabolites undergo microbial degradation in soil environments. Recent studies highlight that DA-metribuzin is one of the major metabolites formed during this process, indicating that it may persist in the environment longer than the parent compound under certain conditions .

Table 1: Major Metabolites of Metribuzin

| Metabolite | Description |

|---|---|

| Desamino-Metribuzin (DA) | Primary metabolite with potential toxicity |

| Diketo-Metribuzin (DK) | Another significant metabolite |

| Desamino-Diketo-Metribuzin (DADK) | Formed under specific conditions |

Soil Interaction

Studies show that DA-metribuzin can affect soil microbial communities, potentially altering ecosystem functions. The presence of DA-metribuzin can enhance the adaptation of microbial populations capable of degrading metribuzin, suggesting a dynamic interaction between this metabolite and soil microorganisms .

Case Studies and Research Findings

- Occupational Exposure Study : A comprehensive study involving agricultural workers indicated a potential association between metribuzin exposure and certain lymphohematopoietic malignancies. Although the results were inconclusive regarding direct causation, they highlight the need for caution when interpreting exposure risks related to metribuzin and its metabolites .

- Microbial Degradation Research : Research focusing on bacterial degradation pathways has shown that DA-metribuzin can be effectively degraded under mixed electron acceptor conditions, emphasizing its role in bioremediation strategies for contaminated soils .

- Ecotoxicological Assessments : Evaluations of DA-metribuzin's impact on non-target organisms reveal varying degrees of toxicity depending on concentration and exposure duration. Some studies suggest that while it may not be as toxic as the parent compound, it still poses risks to aquatic life when present in high concentrations .

Propiedades

IUPAC Name |

6-tert-butyl-3-methylsulfanyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-8(2,3)5-6(12)9-7(13-4)11-10-5/h1-4H3,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWRSUQXSCLDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(NC1=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052839 | |

| Record name | Metribuzin-DA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35045-02-4 | |

| Record name | Metribuzin DA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35045-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035045024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metribuzin-DA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.